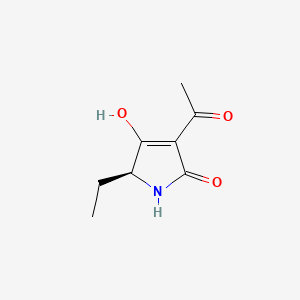![molecular formula C9H6N2O B570991 2H-Oxazolo[5,4-g]indole CAS No. 117025-06-6](/img/structure/B570991.png)
2H-Oxazolo[5,4-g]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Oxazolo[5,4-g]indole is a heterocyclic compound that combines the structural features of oxazole and indole. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The oxazole ring is known for its diverse biological activities, while the indole ring is a common scaffold in many bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Oxazolo[5,4-g]indole typically involves the cyclization of appropriate precursors. One common method is the condensation of an indole derivative with an oxazole precursor under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Oxazolo[5,4-g]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the indole or oxazole rings .
Applications De Recherche Scientifique
2H-Oxazolo[5,4-g]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2H-Oxazolo[5,4-g]indole involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context, but common targets include kinases, proteases, and other regulatory proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: Shares the oxazole ring but lacks the indole structure.
Indole: Contains the indole ring but not the oxazole moiety.
Isoxazole: Similar to oxazole but with a different arrangement of nitrogen and oxygen atoms.
Uniqueness
2H-Oxazolo[5,4-g]indole is unique due to its combination of oxazole and indole rings, which imparts a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
117025-06-6 |
|---|---|
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 |
Nom IUPAC |
2H-pyrrolo[2,3-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-7-9(11-5-12-7)8-6(1)3-4-10-8/h1-4H,5H2 |
Clé InChI |
YFTCINSQIPXHQY-UHFFFAOYSA-N |
SMILES |
C1N=C2C(=CC=C3C2=NC=C3)O1 |
Synonymes |
2H-Pyrrolo[2,3-e]benzoxazole (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)


